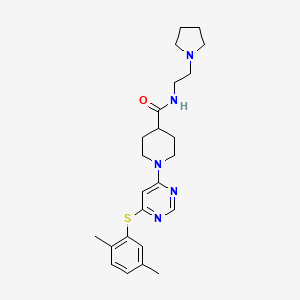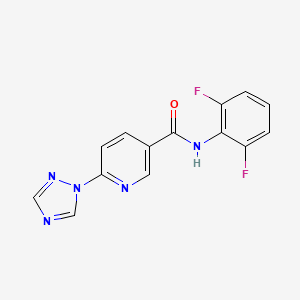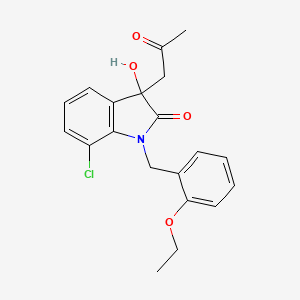
7-Chloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, also known as C16, is a synthetic compound that belongs to the indolinone family. It has attracted the attention of many researchers due to its potential in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities in Cancer Research
A study synthesized and characterized a series of isatin derivatives, including compounds related to 7-Chloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, to evaluate their in vitro cytotoxicity against various cancer cell lines (HeLa, SK-BR-3, MCF-7). The results demonstrated significant cytotoxic activities, highlighting their potential as leads for cancer therapy development (Reddy et al., 2013).
Antimicrobial and Antioxidant Activities
A study on complexes of a related indolin-2-one compound evaluated their antimicrobial and antioxidant properties. These complexes showed potent antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents. Additionally, the ligand exhibited significant antioxidant activity, pointing to its potential in oxidative stress-related disease treatment (Khan et al., 2015).
Corrosion Inhibition
Research into bis-Schiff bases of isatin derivatives, similar in structure to 7-Chloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, found them to be effective corrosion inhibitors for mild steel in acidic environments. This suggests potential applications in industrial processes where corrosion resistance is critical (Ansari & Quraishi, 2014).
Eigenschaften
IUPAC Name |
7-chloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-3-26-17-10-5-4-7-14(17)12-22-18-15(8-6-9-16(18)21)20(25,19(22)24)11-13(2)23/h4-10,25H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAUUVQFNHVCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=CC=C3Cl)C(C2=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

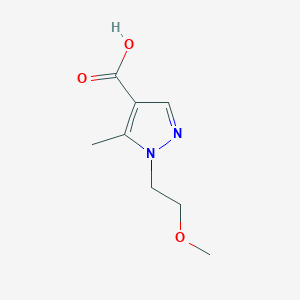
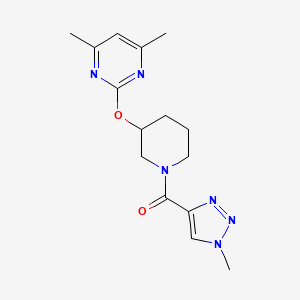
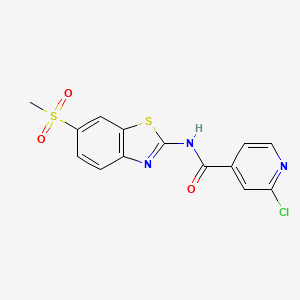
![5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2652037.png)
![Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B2652039.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2652041.png)
![8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2652045.png)
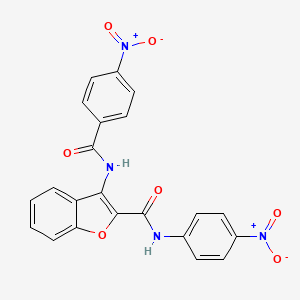
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2652047.png)
![(E)-4-(Dimethylamino)-N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2652049.png)
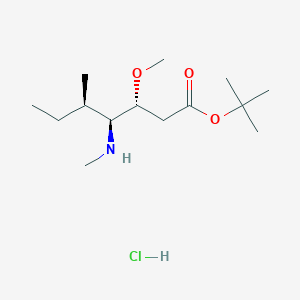
![N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2652051.png)
